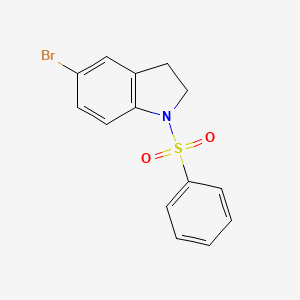

5-Bromo-1-(phenylsulfonyl)indoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

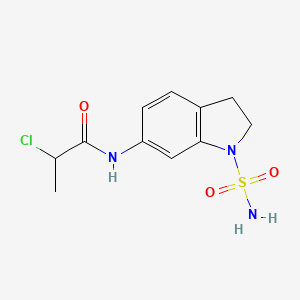

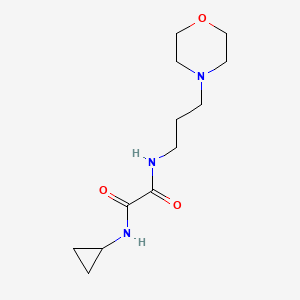

“5-Bromo-1-(phenylsulfonyl)indoline” is a chemical compound with the molecular formula C14H10BrNO2S . It has a molecular weight of 336.20 g/mol . This compound is also known by several synonyms such as 5-bromo-1-phenylsulfonyl-1h-indole, 1-benzenesulfonyl-5-bromoindole, and 1-phenylsulfonyl-5-bromoindole .

Molecular Structure Analysis

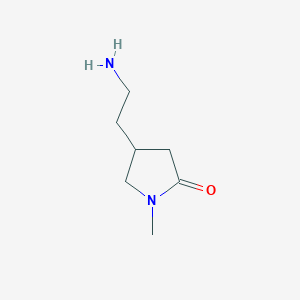

The InChI code for this compound is 1S/C14H10BrNO2S/c15-12-6-7-14-11(10-12)8-9-16(14)19(17,18)13-4-2-1-3-5-13/h1-10H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

This compound is a solid substance with a yellow appearance . It has a melting point range of 90 - 93 °C .

科学的研究の応用

Regioselective C(sp2)-H Dual Functionalization

5-Bromo-1-(phenylsulfonyl)indoline plays a role in the regioselective C(sp2)-H dual functionalization of indoles. This process involves bromo-amination via the 1,3-migration of imide groups on indolyl(phenyl)iodonium imides, offering a novel pathway to synthesize 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions, highlighting its utility in creating complex molecular structures (Moriyama, Ishida, & Togo, 2015).

Anticancer Activity

The compound has been implicated in studies related to anticancer activities. For instance, bromophenol derivatives containing indolin-2-one moiety have shown significant anticancer activities against human lung cancer cell lines. These studies explore the mechanisms through which these derivatives block cell proliferation and induce apoptosis, providing a foundation for developing new anticancer drugs (Guo et al., 2018).

Synthesis of Novel Indole Derivatives

Research into the synthesis of novel indole derivatives with potential biological activities is another application. This includes the development of sulfonated indolo[1,2-a]quinolines exhibiting excellent fluorescence properties, promising for applications in cell imaging. Such studies demonstrate the versatility of this compound in synthesizing compounds with potential therapeutic and diagnostic applications (Sun et al., 2019).

Development of NNRTIs

Indolyl aryl sulfones (IASs), developed from derivatives like this compound, have emerged as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) with activities against wild-type HIV-1 and clinically relevant drug-resistant mutants. These findings underscore the potential of such compounds in advancing HIV treatment strategies (Silvestri & Artico, 2005).

Anti-diabetic Agents

New indole-based hybrids with oxadiazole scaffolds and N-substituted acetamides have been explored as potent anti-diabetic agents. By undergoing a series of synthetic transformations, these compounds have demonstrated significant inhibition of the α-glucosidase enzyme, presenting a promising avenue for diabetes treatment research (Nazir et al., 2018).

Safety and Hazards

5-Bromo-1-(phenylsulfonyl)indoline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

将来の方向性

Future research could focus on the synthesis of new 5-bromo derivatives of indole and their potential applications . The increasing diversity of small molecule libraries is a major source for the discovery of new drug candidates . Some 5-bromosubstituted analogues of indole phytoalexins have shown promising antiproliferative/cytotoxic activity against human cancer cell lines .

作用機序

Target of Action

5-Bromo-1-(phenylsulfonyl)indoline is a derivative of indole, a bioactive aromatic compound . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

生化学分析

Biochemical Properties

Indole derivatives, including 5-Bromo-1-(phenylsulfonyl)indoline, have been found to bind with high affinity to multiple receptors This suggests that this compound may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions

Molecular Mechanism

Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that this compound exerts its effects at the molecular level through various mechanisms, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

特性

IUPAC Name |

1-(benzenesulfonyl)-5-bromo-2,3-dihydroindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2S/c15-12-6-7-14-11(10-12)8-9-16(14)19(17,18)13-4-2-1-3-5-13/h1-7,10H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMGBMHSUAXNOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2764547.png)

![N-Methyl-1-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2764551.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-tosylacetamide](/img/structure/B2764553.png)

![Ethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2764555.png)

![methyl 1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2764561.png)

![3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2764562.png)